3-Methoxy-4-methylbenzene-1-sulfonamide
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Overview
Description
3-Methoxy-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.25 g/mol . It is a derivative of benzene, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring, along with a sulfonamide group (-SO2NH2). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfonating agents such as sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where the reaction is carried out in reactors with precise temperature and pressure controls. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy and methyl groups, which activate the benzene ring towards electrophilic attack.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Scientific Research Applications
3-Methoxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes . This inhibition can result in antimicrobial effects by preventing the growth and replication of bacteria .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
Benzenesulfonamide: A simpler structure without the methyl and methoxy groups, leading to different chemical properties and reactivity.
Uniqueness
3-Methoxy-4-methylbenzene-1-sulfonamide is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity in electrophilic substitution reactions and provide additional sites for chemical modification . This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C8H11NO3S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
3-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-7(13(9,10)11)5-8(6)12-2/h3-5H,1-2H3,(H2,9,10,11) |
InChI Key |
PDZOTOVIFNGNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)OC |
Origin of Product |
United States |
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